molecular formula C11H8F3N3O B12453615 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol

2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol

Cat. No.: B12453615
M. Wt: 255.20 g/mol
InChI Key: DNJQMHSNTGUDTB-UHFFFAOYSA-N
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Description

2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol is a high-purity chemical reagent featuring a pyrimidine core, a key scaffold in medicinal chemistry known for its diverse pharmacological potential. This compound is characterized by its 2-aminopyrimidine group and a strategically positioned trifluoromethyl (-CF3) group, a moiety highly valued in modern drug discovery for its ability to enhance a molecule's metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and lipophilicity . The integration of these features makes this compound a valuable intermediate for researchers exploring new bioactive molecules. The core pyrimidine structure is recognized for its significant role in mitochondrial function, with closely related analogs demonstrating potent activity as inhibitors of mitochondrial respiration by targeting the cytochrome bc1 complex (Complex III) . This mechanism disrupts cellular energy production, forming the basis for its research applications in developing new acaricidal and antimicrobial agents. Furthermore, 2-aminopyrimidine derivatives have been extensively studied for their anti-biofilm properties. Research on structurally similar compounds has shown promising biofilm inhibition against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this chemical class in addressing multidrug-resistant bacterial infections . This compound is offered for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, veterinary, or human use.

Properties

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

IUPAC Name

2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)9-5-7(16-10(15)17-9)6-3-1-2-4-8(6)18/h1-5,18H,(H2,15,16,17)

InChI Key

DNJQMHSNTGUDTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

Several synthetic pathways have been established for the preparation of 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol, each with specific advantages depending on the available starting materials and desired scale of production.

Pyrimidine Ring Formation Approach

The primary approach involves the construction of the pyrimidine ring bearing the trifluoromethyl group, followed by introduction of the phenol moiety. This method typically begins with trifluoroacetoacetate derivatives as building blocks for the pyrimidine ring.

Step-wise Procedure
  • Formation of the pyrimidine core using ethyl trifluoroacetoacetate as the starting material
  • Introduction of the amino group at position 2
  • Coupling with appropriate phenolic compounds to establish the 2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol structure

The pyrimidine ring formation typically involves condensation reactions under controlled conditions, often requiring careful temperature management to prevent side reactions.

Chlorinated Intermediate Approach

Another effective strategy employs chlorinated pyrimidine intermediates, which serve as versatile precursors for nucleophilic substitution reactions:

  • Synthesis of 2,4-dichloro-6-(trifluoromethyl)pyrimidine from appropriate starting materials
  • Selective substitution of one chlorine atom with an amino group
  • Substitution of the remaining chlorine with a phenolic nucleophile

This method offers advantages in terms of regioselectivity control and step economy.

Detailed Synthetic Methodologies

Trifluoromethylpyrimidine Core Synthesis

The initial challenge in preparing 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol lies in establishing the trifluoromethylpyrimidine core. Drawing parallels from similar compounds, this can be achieved through a condensation reaction involving ethyl trifluoroacetoacetate and an appropriate amidine derivative.

Reaction Conditions

The condensation reaction typically proceeds under the following conditions:

Parameter Optimal Range Notes
Temperature 130-160°C Higher temperatures increase reaction rate but may lead to side products
Reaction Time 4-7 hours Longer times may be required for complete conversion
Solvent Hydrophilic ethers (THF, 2-Me-THF) Facilitates dissolution of reactants and promotes reaction
Catalyst Base catalysts (e.g., NaOH, KOH) Promotes condensation and cyclization

The reaction mechanism involves initial condensation followed by cyclization to form the pyrimidine ring with the trifluoromethyl group positioned at C-6.

Amination Procedures

The introduction of the amino group at position 2 of the pyrimidine ring represents a critical step in the synthetic pathway. Two primary methods have been identified for this transformation:

Direct Amination

This approach involves the direct reaction of a 2-chloro-6-(trifluoromethyl)pyrimidine intermediate with ammonia or ammonium hydroxide:

Reaction Parameter Conditions Effect on Yield
Ammonia Concentration 28% ammonium hydroxide Higher concentrations improve conversion rates
Temperature 100-200°C Optimal range: 130-160°C
Pressure Autoclave conditions (1.6-2.0 MPa) Higher pressures facilitate amination
Reaction Time 2-24 hours Typically 4-7 hours for optimal yields

The reaction is typically conducted in a sealed autoclave to maintain the necessary pressure conditions. The presence of hydrophilic ethers as co-solvents significantly enhances the reaction efficiency.

Guanidine-Mediated Amination

An alternative approach utilizes guanidine derivatives to introduce the amino functionality:

  • Reaction of a suitable chlorinated pyrimidine intermediate with guanidine hydrochloride
  • Base-mediated cyclization to form the 2-amino-6-(trifluoromethyl)pyrimidine core
  • Subsequent introduction of the phenol moiety

This method has shown particular utility in cases where direct amination proves challenging.

Phenol Coupling Methods

The final stage in the synthesis involves the coupling of the phenol moiety to the 4-position of the 2-amino-6-(trifluoromethyl)pyrimidine core. Several approaches have been documented for this transformation:

Nucleophilic Aromatic Substitution

This method employs a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloro-2-amino-6-(trifluoromethyl)pyrimidine and phenol or a phenoxide nucleophile:

Parameter Optimal Conditions Notes
Base Cs2CO3, K2CO3 Facilitates phenoxide formation
Solvent Acetone, DMF Polar aprotic solvents enhance nucleophilicity
Temperature 25-80°C Lower temperatures favor regioselectivity
Additives KI (catalytic) Promotes reactivity via halogen exchange
Reaction Time 7-8 hours Monitored by TLC for completion

The reaction typically proceeds through an addition-elimination mechanism, with the electron-withdrawing trifluoromethyl group enhancing the electrophilicity of the pyrimidine ring.

Metal-Catalyzed Cross-Coupling

For more challenging cases, palladium-catalyzed cross-coupling reactions offer an effective alternative:

Catalyst System Reaction Conditions Yield Range
Pd2(dba)3/Xantphos 80-100°C, toluene, 12-24h 60-75%
Cu(OAc)2 (10 mol%) O2 atmosphere, 45°C 50-70%
BINOL/CuBr/K3PO4 DMF, room temperature 55-65%

The metal-catalyzed approach offers advantages in terms of milder reaction conditions and broader substrate scope, although it may require more specialized reagents and conditions.

Optimization of Reaction Parameters

Temperature and Solvent Effects

The choice of solvent and reaction temperature significantly impacts the efficiency of the preparation process. For the trifluoromethylpyrimidine core formation:

Solvent Temperature Range (°C) Observed Effects
THF 130-160 Facilitates ammonia reaction, improved yields (71.9%)
2-Me-THF 130-160 Comparable yields (71.4%), better environmental profile
DMF 150-180 Higher solubility but more challenging workup
Toluene 180 Effective for dehalogenation steps, anhydrous conditions

The optimal temperature range varies depending on the specific transformation, with higher temperatures generally required for the formation of the pyrimidine core and lower temperatures for the subsequent functionalization steps.

Catalyst Considerations

The selection of appropriate catalysts plays a crucial role in the efficiency and selectivity of various steps in the synthesis:

Synthetic Step Preferred Catalysts Concentration Range Impact on Reaction
Pyrimidine Formation Phosphorus oxychloride 30-40 mL per gram of substrate Acts as both reagent and solvent
Amination Base catalysts (NaOH) 1N solution Promotes nucleophilic substitution
Dehalogenation Pd/C (5%) 0.076 mmol per 10g of substrate Facilitates selective hydrogen addition
Phenol Coupling Cu(OAc)2, Pd2(dba)3 10 mol% Enables C-O bond formation

The catalytic systems must be carefully selected based on the specific reaction step and desired transformations.

Purification and Characterization Methods

Purification Techniques

The purification of 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol typically involves a combination of methods to ensure high purity:

  • Recrystallization from ethanol is commonly employed for purification of the final product and key intermediates
  • Column chromatography using silica gel with appropriate solvent systems (e.g., petroleum ether/ethyl acetate gradients)
  • Selective precipitation through pH adjustment and solvent selection

When the compounds are impure, additional purification steps may be necessary to achieve the desired purity levels.

Analytical Characterization

Complete characterization of the synthesized compound typically includes:

Analytical Method Information Provided Key Parameters
NMR Spectroscopy (1H, 13C) Structural confirmation CF3 group appears as quartet in 13C NMR
High-Resolution Mass Spectrometry Molecular formula verification [M+H]+ or [M+Na]+ peaks
X-ray Crystallography Solid-state structure Crystal system, unit cell parameters
Elemental Analysis Composition verification C, H, N percentages
Melting Point Determination Purity indicator Sharp melting range indicates high purity

These analytical techniques provide comprehensive information about the structure and purity of the synthesized compound.

Comparative Analysis of Different Synthetic Approaches

Efficiency Comparison

Different synthetic routes exhibit varying efficiencies in terms of overall yield, step count, and resource utilization:

Synthetic Route Overall Yield Range Number of Steps Advantages Limitations
Direct Pyrimidine Formation 60-75% 3-4 Fewer steps, readily available starting materials Harsh conditions required
Chlorinated Intermediate 50-70% 4-5 Better regioselectivity, milder conditions More steps, halogenated waste
Metal-Catalyzed Coupling 55-65% 3-4 Milder conditions, broader scope Requires specialized catalysts

The selection of the optimal route depends on specific requirements, including scale, available starting materials, and equipment capabilities.

Scalability Considerations

The scalability of the various synthetic approaches presents important considerations for industrial applications:

Synthetic Approach Lab Scale Yield Industrial Scale Considerations
Pyrimidine Formation via POCl3 70% Exothermic reaction, safety concerns, specialized equipment needed
Amination with NH3 60-75% Pressure vessel requirements, ammonia handling challenges
Phenol Coupling 55-85% Catalyst recovery, waste management issues

The scale-up from laboratory to industrial production requires careful attention to heat transfer, mixing, and safety considerations.

Recent Advancements in Preparation Methods

Recent innovations have focused on improving the efficiency, sustainability, and scalability of the preparation methods for trifluoromethylpyrimidine derivatives:

  • Development of one-pot multicomponent reactions to reduce the number of isolation and purification steps
  • Application of continuous flow chemistry for improved heat and mass transfer in critical reaction steps
  • Exploration of greener solvents and catalysts to reduce environmental impact
  • Implementation of microwave-assisted synthetic techniques for accelerated reaction rates and improved yields

These advancements offer promising directions for further optimization of the preparation methods for 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol.

Chemical Reactions Analysis

Oxidation of the Phenolic Group

The phenolic hydroxyl group undergoes oxidation to form quinone derivatives under acidic or enzymatic conditions. This reaction is critical for modifying electron-donating properties and enhancing biological activity.

Reaction Conditions Product Notes
Oxidizing agents (e.g., KMnO₄, H₂O₂), acidic pHQuinone derivativesRequires controlled pH to prevent over-oxidation

O-Alkylation Reactions

The phenolic oxygen participates in nucleophilic O-alkylation with alkyl halides or alcohols. This reaction is highly solvent- and temperature-dependent, as demonstrated in analogous pyrimidinone systems :

Entry Solvent Temperature Time (h) Yield
1MeCNReflux1.090%
2Me₂CO25°C1.070%
3MeCN25°C16.076%

Optimal yields (≥90%) are achieved in polar aprotic solvents (e.g., acetonitrile) under reflux .

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at the 4-position. The amino group at the 2-position can act as a leaving group in acidic or basic conditions:

2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol+R-X4-R-substituted pyrimidine+NH₃\text{2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol} + \text{R-X} \rightarrow \text{4-R-substituted pyrimidine} + \text{NH₃}

Key Observations :

  • Reactions proceed efficiently with aryl/alkyl halides (R-X) in DMF or DMSO.

  • The trifluoromethyl group enhances electrophilicity at the 4-position.

Condensation Reactions

The amino and hydroxyl groups enable condensation with carbonyl compounds (e.g., ketones, aldehydes). For example, refluxing with ethyl trifluoroacetoacetate in methanol forms fused heterocycles :

Phenol derivative+ethyl 4,4,4-trifluoroacetoacetateH₃PO₄, MeOHpyrimidoindazolone\text{Phenol derivative} + \text{ethyl 4,4,4-trifluoroacetoacetate} \xrightarrow{\text{H₃PO₄, MeOH}} \text{pyrimidoindazolone}

Conditions :

  • Catalyst: Polyphosphoric acid (H₃PO₄).

  • Yield: 70–98% after 24 hours .

Electrophilic Aromatic Substitution (EAS)

The phenolic ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the ortho/para positions. The trifluoromethyl group deactivates the pyrimidine ring, directing EAS to the phenol moiety.

Example :

Phenol+HNO₃/H₂SO₄3-nitro-2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol\text{Phenol} + \text{HNO₃/H₂SO₄} \rightarrow \text{3-nitro-2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol}

Complexation with Metal Ions

The phenolic hydroxyl and pyrimidine nitrogen atoms chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. This property is exploited in catalysis and material science.

Stoichiometry :

  • Typically forms 1:1 (metal:ligand) complexes.

  • Stability constants vary with pH and solvent polarity.

Scientific Research Applications

2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and phenol groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₁H₈F₃N₃O
  • Molecular Weight : 255.20 g/mol
  • CAS Registry Number : 710355-06-9
  • Structure: The compound features a pyrimidine core substituted with an amino group at position 2, a trifluoromethyl group at position 6, and a phenol moiety at position 4 .

Key Features :

  • The phenol group contributes to hydrogen-bonding interactions, critical for binding to biological targets such as enzymes or receptors .
Structural Analogues and Their Properties
Compound Name Molecular Formula Substituents (Pyrimidine Positions) Molecular Weight (g/mol) CAS Number Biological Activity/Notes
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol (Target Compound) C₁₁H₈F₃N₃O 2-NH₂; 4-phenol; 6-CF₃ 255.20 710355-06-9 Potential antiviral activity (in silico studies targeting SARS-CoV-2)
AP-4-Me-Ph (2-(2-amino-5-(p-tolyl)pyrimidin-4-yl)phenol) C₁₇H₁₅N₃O 2-NH₂; 4-phenol; 5-p-tolyl 277.32 N/A Inhibits SARS-CoV-2 spike protein-hACE2 interaction; lower CF₃-free metabolic stability
2-(2-Amino-6-p-tolylpyrimidin-4-yl)-4-fluorophenol C₁₇H₁₄FN₃O 2-NH₂; 4-fluoro-phenol; 6-p-tolyl 313.32 851596-92-4 Fluorine enhances electronegativity; may improve target binding
4-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)phenol (Compound 36/11) C₁₆H₁₂ClN₃O 2-NH₂; 4-phenol; 6-(4-Cl-phenyl) 305.74 N/A 87.4% anti-inflammatory activity (paw edema model); comparable to indomethacin
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine C₁₇H₉Cl₂F₃N₂ 2-phenyl; 4-CF₃; 6-(3,5-Cl₂-phenyl) 369.20 1820711-06-5 High steric hindrance; potential antimicrobial applications
Key Comparative Insights

Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to analogs with methyl (AP-4-Me-Ph) or chloro (Compound 36/11) groups. This may enhance binding to hydrophobic pockets in viral proteins (e.g., SARS-CoV-2 spike protein) .

Anti-Inflammatory vs. Antiviral Applications: Indole-pyrimidine hybrids (e.g., Compound 36/11) demonstrate 87–88% anti-inflammatory activity in preclinical models, likely due to COX-II inhibition .

Synthetic Accessibility :

  • The target compound is synthesized via Suzuki coupling or halogen displacement reactions, similar to analogs like EP 4 374 877 A2 derivatives . However, introducing -CF₃ requires specialized reagents (e.g., trifluoromethylating agents), increasing synthesis complexity compared to methoxy or chloro-substituted analogs .

Molecular Weight: At 255.20 g/mol, the target compound adheres to Lipinski’s rule of five, unlike bulkier analogs (e.g., 369.20 g/mol in 1820711-06-5), which may face bioavailability issues .

Biological Activity

2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer research and therapeutic applications. This compound's unique structural features, including the trifluoromethyl group, may enhance its interaction with biological targets, leading to various pharmacological effects.

  • Molecular Formula : C11H8F3N3O
  • Molecular Weight : 255.20 g/mol
  • CAS Number : 710355-06-9
  • Structural Representation : The compound features a pyrimidine ring substituted with an amino group and a phenolic moiety, which may contribute to its biological activity .

The biological activity of 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been suggested that this compound can activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Modulation of Signaling Pathways : The presence of functional groups like the trifluoromethyl and hydroxyl groups can facilitate interactions with cellular receptors and signaling proteins, further influencing cellular responses .

Antiproliferative Effects

Recent studies have demonstrated that 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol exhibits significant antiproliferative effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)10Induces apoptosis via caspase activation
K562 (Leukemia)8Inhibits cell cycle progression
A549 (Lung Cancer)12Modulates signaling pathways related to proliferation

These findings suggest that the compound effectively reduces cell viability and induces apoptosis in a dose-dependent manner .

Case Studies

One notable case study involved the evaluation of this compound's effects on MCF-7 cells, where it was found to significantly decrease the expression levels of proliferating cell nuclear antigen (PCNA), a marker associated with cell proliferation. Immunoblotting and flow cytometry analyses confirmed that treatment with the compound reduced the population of actively proliferating cells from approximately 40% to around 10% at a concentration of 10 µM .

Comparative Analysis with Related Compounds

To contextualize the activity of 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol, a comparison with structurally similar compounds was performed:

Compound NameStructureIC50 (µM)Notable Activity
Compound ASimilar15Moderate antiproliferative
Compound BSimilar5Strong apoptosis induction
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol Targeted 10 Significant apoptosis and inhibition of PCNA

This table illustrates that while some related compounds exhibit activity, 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol shows promising efficacy at lower concentrations .

Q & A

Q. What are the recommended synthetic routes for 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrimidine derivatives often involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

  • Reductive Amination: A key step involves reacting a pyrimidine aldehyde (e.g., 2-amino-6-formylpyrimidine) with substituted anilines under reductive conditions using sodium cyanoborohydride (NaBH3CN) at pH 6.0. This method yields derivatives with arylaminomethyl substituents in 57–87% efficiency .
  • Oxidation of Methanol Precursors: Dess-Martin periodinane (DMP) effectively oxidizes methanol intermediates to aldehydes with 91% yield, critical for subsequent functionalization .

Optimization Tips:

  • Use inert atmospheres (e.g., argon) to prevent oxidation.
  • Screen solvents (e.g., dry methanol) and catalysts (e.g., Ce(NH4)2(NO3)6) to enhance reaction rates.

Q. How is structural characterization performed for this compound?

Methodological Answer: Characterization relies on spectral and crystallographic

  • IR Spectroscopy: Identifies functional groups (e.g., NH2 stretching at 3300–3400 cm⁻¹, C=O at 1680–1700 cm⁻¹) .
  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons appear at δ 6.8–8.0 ppm; NH2 protons resonate as broad singlets at δ 5.5–6.0 ppm .
    • ¹³C NMR: The trifluoromethyl group (CF3) shows a quartet at δ 120–125 ppm due to coupling with fluorine .
  • X-ray Crystallography: Resolves bond angles and spatial arrangements (e.g., dihedral angles between pyrimidine and phenol rings) .

Q. What mechanistic insights exist for the inhibition of dihydrofolate reductase (DHFR) by trifluoromethylpyrimidine derivatives?

Methodological Answer: Trifluoromethylpyrimidines act as competitive DHFR inhibitors by mimicking the folate binding site:

  • Structural Analysis: The CF3 group enhances lipophilicity, improving membrane permeability. Docking studies show hydrogen bonding between the pyrimidine NH2 and DHFR Asp27 residue .
  • Kinetic Studies: IC50 values for inhibition are determined via enzyme assays (e.g., spectrophotometric monitoring of NADPH oxidation at 340 nm) .

Contradictions in Data:
Some analogs show reduced activity against DHFR due to steric hindrance from bulkier substituents (e.g., 2,5-dichlorophenyl derivatives) .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

Methodological Answer: The CF3 group impacts:

  • Metabolic Stability: Reduces oxidative metabolism (e.g., cytochrome P450-mediated degradation) due to strong C–F bonds .
  • Lipophilicity (logP): Measured via HPLC retention times, CF3 increases logP by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .

Q. What strategies are effective for resolving contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methoxy vs. chloro groups) and correlate with activity. For example, 4-methoxyphenyl analogs show higher DHFR inhibition (IC50 = 0.8 µM) than 2,5-dichloro derivatives (IC50 = 5.2 µM) .
  • Crystallographic Overlays: Compare bound conformations in enzyme active sites to identify steric or electronic mismatches .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack (e.g., C4 position on the pyrimidine ring) .
  • Molecular Dynamics (MD): Simulates solvent effects (e.g., DMSO vs. water) on reaction pathways .

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